molecular formula C21H20BrN3O2 B11231908 2-(4-bromophenyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)acetamide

2-(4-bromophenyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)acetamide

Cat. No.: B11231908
M. Wt: 426.3 g/mol
InChI Key: JDSHHFDGTJRVSG-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is a complex organic compound that features a bromophenyl group and a pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the pyridazinyl group through a series of nucleophilic substitution reactions. The final step often involves the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(4-bromophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is utilized in the synthesis of other complex organic compounds and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-1-(4-chlorophenyl)ethanone
  • 4-(4-bromophenyl)-2-thiazolethiol
  • 2-(4-bromophenyl)quinoxaline

Uniqueness

Compared to similar compounds, 2-(4-bromophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C21H20BrN3O2

Molecular Weight

426.3 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]acetamide

InChI

InChI=1S/C21H20BrN3O2/c1-15-2-6-17(7-3-15)19-10-11-21(25-24-19)27-13-12-23-20(26)14-16-4-8-18(22)9-5-16/h2-11H,12-14H2,1H3,(H,23,26)

InChI Key

JDSHHFDGTJRVSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Br

Origin of Product

United States

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